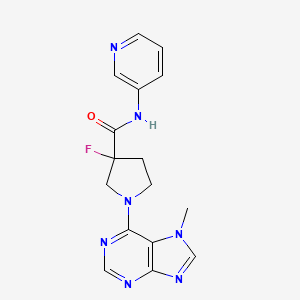![molecular formula C22H27N7O2 B15117657 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine](/img/structure/B15117657.png)
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. One common synthetic route involves the reaction of 6-chloroimidazo[1,2-b]pyridazine with a substituted phenol in the presence of cesium carbonate and a catalytic amount of copper iodide in dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms in the imidazo[1,2-b]pyridazine core allows for nucleophilic substitution reactions.
Oxidation and Reduction: The functional groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with boronic acids in the presence of palladium catalysts.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its potential use in treating diseases such as multiple myeloma.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves the inhibition of specific kinases, such as transforming growth factor-β activated kinase (TAK1). TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the kinase’s active site, inhibiting its enzymatic activity and thereby affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Similar compounds include other imidazo[1,2-b]pyridazine derivatives, such as 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine . These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of functional groups in 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine contributes to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H27N7O2 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone |
InChI |
InChI=1S/C22H27N7O2/c30-22(18-4-5-20(25-24-18)27-11-2-1-3-12-27)28-13-8-17(9-14-28)16-31-21-7-6-19-23-10-15-29(19)26-21/h4-7,10,15,17H,1-3,8-9,11-14,16H2 |
Clave InChI |
QGQBMDXTBNQAHG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CCC(CC3)COC4=NN5C=CN=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B15117577.png)
![6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B15117583.png)
![4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B15117585.png)

![4-Cyclopropyl-2-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B15117597.png)
![9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117602.png)
![4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1-(propan-2-yl)-1H-imidazole](/img/structure/B15117606.png)
![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-phenylpropan-1-one](/img/structure/B15117614.png)
![4-Methanesulfonyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B15117617.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B15117619.png)

![3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B15117641.png)
![2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117643.png)
![9-(2-methoxyethyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117647.png)
